molecular formula C13H12N2O4S B12855538 Methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate

Methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate

Cat. No.: B12855538
M. Wt: 292.31 g/mol
InChI Key: YVICLYQPQHKADF-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate is an organic compound with the molecular formula C12H12N2O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both amino and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable thiophene precursor to introduce the nitro group. This is followed by amination to introduce the amino group, and finally, esterification to form the carboxylate ester.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine, and sulfonating agents like sulfuric acid.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Halogenated or sulfonated thiophene derivatives.

Scientific Research Applications

Methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of both amino and nitro groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

  • Methyl 3-amino-4-methyl-5-(2-nitrophenyl)thiophene-2-carboxylate
  • Methyl 3-amino-4-methyl-5-(4-nitrophenyl)thiophene-2-carboxylate
  • Methyl 3-amino-4-methyl-5-(3-nitrophenyl)furan-2-carboxylate

Uniqueness: Methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions. The combination of functional groups in this compound provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate

InChI

InChI=1S/C13H12N2O4S/c1-7-10(14)12(13(16)19-2)20-11(7)8-4-3-5-9(6-8)15(17)18/h3-6H,14H2,1-2H3

InChI Key

YVICLYQPQHKADF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1N)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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